molecular formula C13H18O3 B1296976 1-(2-Hydroxy-6-(isopentyloxy)phenyl)ethanone CAS No. 249278-25-9

1-(2-Hydroxy-6-(isopentyloxy)phenyl)ethanone

Cat. No. B1296976
M. Wt: 222.28 g/mol
InChI Key: KFBRVHJODGMLFK-UHFFFAOYSA-N
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Description

“1-(2-Hydroxy-6-(isopentyloxy)phenyl)ethanone” is a chemical compound with the molecular formula C13H18O3 . It has a molecular weight of 222.28 g/mol . The compound is also known by several synonyms, including “1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one” and "Ethanone, 1-[2-hydroxy-6-(3-methylbutoxy)phenyl]-" .


Molecular Structure Analysis

The InChI string of the compound is “InChI=1S/C13H18O3/c1-9(2)7-8-16-12-6-4-5-11(15)13(12)10(3)14/h4-6,9,15H,7-8H2,1-3H3” and the Canonical SMILES string is "CC©CCOC1=CC=CC(=C1C(=O)C)O" . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has five rotatable bonds . Its exact mass and monoisotopic mass are both 222.125594432 g/mol . The topological polar surface area of the compound is 46.5 Ų .

Scientific Research Applications

  • Scientific Field : Materials Science, specifically Luminescent Materials .
  • Application Summary : “1-(2-Hydroxy-6-(isopentyloxy)phenyl)ethanone” is used in the synthesis of Sm (III) complexes, which exhibit enhanced photoluminescence . These complexes are of interest due to their potential applications in advanced displays and lighting systems .
  • Methods of Application/Experimental Procedures : The Sm (III) complexes were synthesized using a solution-precipitation method . The complexes were then characterized using various techniques including elemental analysis, FT-IR, 1H-NMR, and photoluminescence spectroscopy .
  • Results/Outcomes : The Sm (III) complexes exhibited pure sharp emission bands from the intra f–f transitions of samarium ion, 4G5/2 → 6H5/2 (564 nm), 4G5/2 → 6H7/2 (600 nm) and 4G5/2 → 6H9/2 (646 nm) when excited at 373 nm . The complex, Sm (HDMPE)3 Bath showed higher emission intensity and longer life time (τ) than Sm (HDMPE)3 Phen complex .

properties

IUPAC Name

1-[2-hydroxy-6-(3-methylbutoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)7-8-16-12-6-4-5-11(15)13(12)10(3)14/h4-6,9,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBRVHJODGMLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342955
Record name 1-[2-Hydroxy-6-(3-methylbutoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-6-(isopentyloxy)phenyl)ethanone

CAS RN

249278-25-9
Record name 1-[2-Hydroxy-6-(3-methylbutoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PR Boggu, E Venkateswararao, M Manickam… - European Journal of …, 2017 - Elsevier
A series of novel chromen-4-one analogs 9a-d and 10a-u was designed, synthesized and evaluated for their IL-5 inhibitory activity. Most of the chromen-4-one analogs showed strong …
Number of citations: 6 www.sciencedirect.com
E Venkateswararao, VK Sharma, J Yun, Y Kim… - Bioorganic & Medicinal …, 2014 - Elsevier
To investigate the anti-proliferative effect of NF-κB inhibitor, a series of analogs of (E)-1-(2-hydroxy-6-(isopentyloxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (5a) were prepared …
Number of citations: 19 www.sciencedirect.com
HS Yang, E Venkateswararao, PR Boggu… - Bioorganic & Medicinal …, 2017 - Elsevier
A number of N-acyl substituted hydroxyethylaminomethyl-4H-chromen-4-ones 6a–u were prepared and evaluated for their IL-5 inhibitory activity. Among them, the compound 6r (95.0% …
Number of citations: 3 www.sciencedirect.com

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